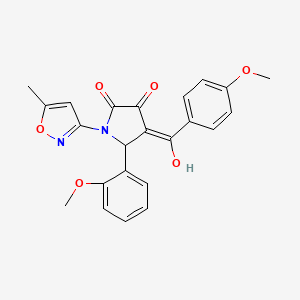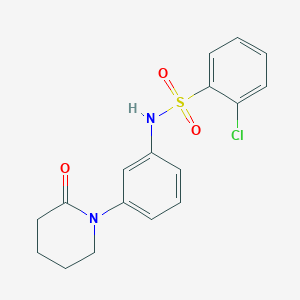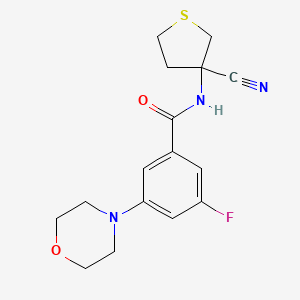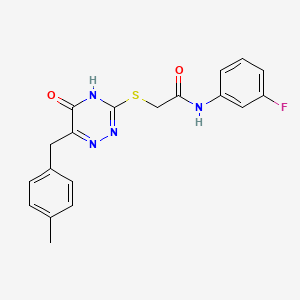
N-(3-fluorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is known for its versatility and has been used in various fields such as medicine, agriculture, and materials science .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also contains a thioacetamide group attached to the triazine ring .Chemical Reactions Analysis
Triazine derivatives are known to participate in a wide range of chemical reactions, often serving as versatile building blocks in synthetic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its substituents .Scientific Research Applications
Synthesis and Antibacterial Evaluation
A study on the synthesis of isoxazolinyl oxazolidinones explores the antibacterial activity of novel compounds against various resistant Gram-positive and Gram-negative bacteria. Most synthesized compounds displayed significantly lower MIC values compared to linezolid, a known antibiotic, against strains like Staphylococcus aureus and Enterococcus faecalis (Varshney et al., 2009).
Synthesis and Antifungal Effects
In the quest for effective antifungal agents, triazole-oxadiazole compounds were synthesized and evaluated for their activity against various Candida species. Two compounds were found to be particularly potent against C. albicans and C. glabrata, with observed apoptotic effects on these pathogens, highlighting their potential as antifungal treatments (Çavușoğlu et al., 2018).
Oxazolidinone Antibacterial Agents
U-100592 and U-100766, novel oxazolidinone analogs, were explored for their in vitro antibacterial activities against a wide range of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus spp. These compounds exhibited broad-spectrum activity and were not affected by human serum, suggesting their potential as therapeutic agents (Zurenko et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-12-5-7-13(8-6-12)9-16-18(26)22-19(24-23-16)27-11-17(25)21-15-4-2-3-14(20)10-15/h2-8,10H,9,11H2,1H3,(H,21,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDPWRQLXMWJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


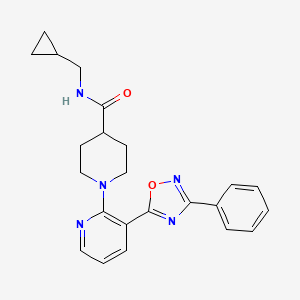
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide](/img/structure/B2568798.png)
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2568800.png)
![N-(5-chloro-2-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2568802.png)
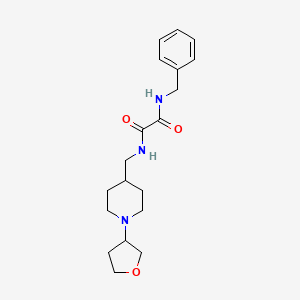
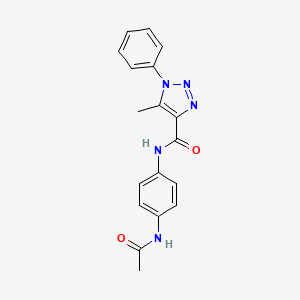
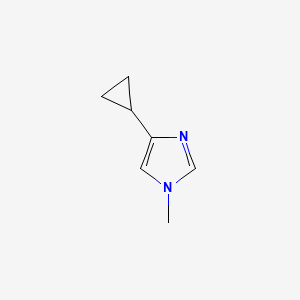


![5-[(4-Chlorophenoxy)methyl]-3-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568814.png)
